molecular formula C18H20N2O B5547281 3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine

3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine

Cat. No. B5547281
M. Wt: 280.4 g/mol
InChI Key: KHLYRLGWQPCXQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine and piperidine derivatives involves various strategies, including cyclization reactions and the functionalization of pre-existing heterocyclic frameworks. For example, piperidine-mediated [3 + 3] cyclization has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, offering a highly efficient route to functionalized pyridines from readily available substrates under mild conditions (Zhang et al., 2021).

Molecular Structure Analysis

The molecular and crystal structures of closely related compounds, such as 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, have been determined by X-ray diffraction analysis. These studies reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, demonstrating considerable conformational flexibility and the ability to form an extended network of hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including carbonylation and cyclization, which modify the heterocyclic core and introduce new functional groups. The carbonylation of N-(2-pyridinyl)piperazines, for example, involves dehydrogenation and regioselective carbonylation at a C−H bond, demonstrating the complexity and versatility of reactions involving these compounds (Ishii et al., 1997).

Scientific Research Applications

Efficient Synthesis Methods

Researchers have developed green and catalyst-free methodologies for synthesizing pyridine derivatives, emphasizing the importance of eco-friendly processes in chemical reactions. For instance, an efficient synthesis of pyrano[3,2-c]pyridines demonstrates a chemically waste-free process that leverages ambient temperatures, showcasing advancements in the synthesis of complex pyridine derivatives with potential applications in medicinal chemistry (Rostamizadeh et al., 2013).

Novel Material Development

The creation of carbon nitride nanothread crystals from pyridine underlines the exploration of new materials with unique properties. This research indicates the possibility of chemical design through compression reactions, which might affect the development of materials with tailored electrical or optical properties (Li et al., 2018).

Advanced Organic Synthesis

Studies on the asymmetric synthesis of piperidines from serine and the exploration of piperidyne as a building block for synthesizing functionalized heterocycles highlight the ongoing advancements in organic synthesis. These works demonstrate the versatility of piperidine derivatives in constructing complex organic molecules, which could be essential for drug development and other applications in organic chemistry (Acharya & Clive, 2010); (McMahon et al., 2015).

Catalysis and Chemical Transformations

The role of basic carbons in catalyzing the preparation of dihydropyridines and the development of catalysts for alkoxycarbonylation of alkenes are examples of how piperidine derivatives are integral to novel catalytic processes. These studies contribute to the broader field of catalysis, offering insights into more efficient and selective chemical transformations (Perozo-Rondón et al., 2006); (Dong et al., 2017).

Antimicrobial Activity

Research into the antimicrobial activity of specific pyridine derivatives, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, underscores the potential of these compounds in developing new antimicrobial agents. Such studies are crucial for addressing the ongoing challenge of antibiotic resistance (Okasha et al., 2022).

Future Directions

The future directions for research on “3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine” could include further studies on its synthesis, reactivity, and potential biological activities. Additionally, it could be interesting to explore its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(17-7-4-10-19-14-17)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLYRLGWQPCXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methanone

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